molecular formula C5H8 B14740577 3-Methylcyclobutene CAS No. 1120-55-4

3-Methylcyclobutene

Cat. No.: B14740577
CAS No.: 1120-55-4
M. Wt: 68.12 g/mol
InChI Key: NFTHULPHIBKNNM-UHFFFAOYSA-N
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Description

3-Methylcyclobutene is an organic compound with the molecular formula C5H8. It is a derivative of cyclobutene, where a methyl group is attached to the third carbon of the cyclobutene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylcyclobutene can be synthesized through several methods. One common approach involves the reaction of methylene with cyclobutene. This reaction can be initiated by photolysis of diazomethane in the presence of cyclobutene, yielding this compound as one of the products .

Industrial Production Methods: Industrial production of this compound often involves the catalytic cleavage of 4,4-dimethyl-1,3-dioxane. This process produces methylenecyclobutane as a side product, which can then be converted to this compound through further chemical reactions .

Chemical Reactions Analysis

Types of Reactions: 3-Methylcyclobutene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction typically produces alkanes .

Scientific Research Applications

3-Methylcyclobutene has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-methylcyclobutene exerts its effects involves its ability to undergo various chemical transformations. For instance, in ROMP, the compound undergoes a series of [2+2] cycloaddition reactions with a metal-carbene complex, forming a metallacyclobutane intermediate. This intermediate then undergoes cycloreversion to produce a new metal-alkylidene complex and a new alkene . These reactions are facilitated by catalysts such as Grubbs’ or Schrock’s catalysts .

Comparison with Similar Compounds

Uniqueness: 3-Methylcyclobutene is unique due to its specific structural arrangement, which influences its reactivity and the types of reactions it can undergo. Its ability to participate in ROMP and form polymers with distinct properties sets it apart from other similar compounds .

Properties

IUPAC Name

3-methylcyclobutene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8/c1-5-3-2-4-5/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTHULPHIBKNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00539244
Record name 3-Methylcyclobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

68.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1120-55-4
Record name 3-Methylcyclobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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